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Compound of Interest

Compound Name:
2-(2-Amino-4-

methoxyphenyl)acetonitrile

Cat. No.: B045283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical methodologies for 2-(2-Amino-4-
methoxyphenyl)acetonitrile and its commercially available isomers, 2-

methoxyphenylacetonitrile and 4-methoxyphenylacetonitrile. Due to the limited publicly

available analytical data for 2-(2-Amino-4-methoxyphenyl)acetonitrile, this document

focuses on the detailed analytical profiles of its isomers as key comparators. This information is

crucial for researchers in method development, quality control, and impurity profiling.

Summary of Physicochemical Properties

Property
2-(2-Amino-4-
methoxyphenyl)ace
tonitrile

2-
Methoxyphenylacet
onitrile

4-
Methoxyphenylacet
onitrile

Molecular Formula C₉H₁₀N₂O[1] C₉H₉NO[2][3] C₉H₉NO[4]

Molecular Weight 162.19 g/mol [1] 147.17 g/mol [3] 147.17 g/mol [4]

CAS Number 118671-03-7[1] 7035-03-2[2] 104-47-2[4]

Purity (Typical) 95%[1] 98% >97.0% (GC)
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High-Performance Liquid Chromatography (HPLC)
Analysis
While a specific HPLC method for 2-(2-Amino-4-methoxyphenyl)acetonitrile is not readily

available in public literature, a general reversed-phase HPLC method can be developed based

on methods for similar aromatic amines and nitriles. The following protocol is a recommended

starting point for method development and comparison.

Experimental Protocol: HPLC
Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

Gradient: Start at 20% A, increase to 80% A over 15 minutes, hold for 2 minutes, then return

to initial conditions.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

Column Temperature: 30 °C

Expected Results
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Compound
Expected Retention Time
(min)

Rationale

2-(2-Amino-4-

methoxyphenyl)acetonitrile
Shorter

The presence of the polar

amino group is expected to

decrease retention on a C18

column.

2-Methoxyphenylacetonitrile Intermediate
Less polar than the amino-

substituted compound.

4-Methoxyphenylacetonitrile Longer

The para-substitution may lead

to a more effective interaction

with the stationary phase

compared to the ortho-isomer.
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Sample and Mobile Phase Preparation

HPLC System

Data Analysis

Dissolve sample in mobile phase

Filter sample through 0.45 µm filter

Inject sample

Prepare and degas mobile phase

C18 Column

UV Detector (254 nm)

Obtain Chromatogram

Integrate Peaks

Quantify Analytes

Click to download full resolution via product page

Caption: A generalized workflow for the HPLC analysis of the target compounds.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. Spectral data for the isomers of the target compound are available.

Experimental Protocol: GC-MS
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

Inlet Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1 mL/min

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5

minutes.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: 50-300 amu

GC-MS Data Comparison
Compound Key Mass Fragments (m/z)

2-Methoxyphenylacetonitrile 147 (M+), 132, 107, 77[3][5]

4-Methoxyphenylacetonitrile 147 (M+), 132, 117, 103, 90, 77[6]

Workflow for GC-MS Analysis
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Sample Preparation

GC-MS System

Data Analysis

Dissolve sample in a volatile solvent (e.g., Dichloromethane)

Inject sample into GC

Separation on DB-5ms column

Mass Spectrometer

Total Ion Chromatogram

Obtain Mass Spectra of Peaks

Compare with Spectral Libraries

Click to download full resolution via product page

Caption: A standard workflow for the GC-MS analysis of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for the structural elucidation of organic molecules. While a

downloadable NMR spectrum for 2-(2-Amino-4-methoxyphenyl)acetonitrile is mentioned by

a supplier, it is not publicly accessible. However, data for the isomers is available.

Experimental Protocol: NMR
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

Instrument: 400 MHz NMR Spectrometer

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Techniques: ¹H NMR, ¹³C NMR

¹H NMR Data Comparison (in CDCl₃)
Compound Chemical Shift (δ, ppm) and Multiplicity

2-Methoxyphenylacetonitrile
7.35-6.90 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃),

3.70 (s, 2H, CH₂)

4-Methoxyphenylacetonitrile
7.21 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 3.77 (s,

3H, OCH₃), 3.64 (s, 2H, CH₂)[7]

¹³C NMR Data Comparison (in CDCl₃)
Compound Key Chemical Shifts (δ, ppm)

2-Methoxyphenylacetonitrile
157.1, 128.9, 128.4, 121.1, 118.0, 110.8, 55.4,

18.2[8]

4-Methoxyphenylacetonitrile 159.2, 128.9, 122.4, 117.9, 114.4, 55.3, 22.3

Logical Flow for NMR Analysis
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Sample Preparation

Dissolve in Deuterated Solvent

Acquire Spectra
(¹H, ¹³C, etc.)

Process Data
(Fourier Transform, Phasing, Baseline Correction)

Analyze Spectra

Chemical Shifts Coupling Constants Integration

Structure Elucidation

Click to download full resolution via product page

Caption: Logical steps involved in NMR-based structural analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR
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Technique: Attenuated Total Reflectance (ATR) or KBr pellet

Spectral Range: 4000-400 cm⁻¹

IR Data Comparison
Compound

Key Absorption Bands
(cm⁻¹)

Functional Group

2-(2-Amino-4-

methoxyphenyl)acetonitrile

~3400-3300 (N-H stretch, two

bands for primary amine)
Amino

~2250 (C≡N stretch) Nitrile

~1250 (C-O stretch) Methoxy

2-Methoxyphenylacetonitrile

~3000 (Ar C-H stretch), ~2250

(C≡N stretch), ~1250 (C-O

stretch)[2][3]

Aromatic, Nitrile, Methoxy

4-Methoxyphenylacetonitrile

~3000 (Ar C-H stretch), ~2247

(C≡N stretch), ~1249 (C-O

stretch)[6]

Aromatic, Nitrile, Methoxy

This guide serves as a foundational resource for the analytical characterization of 2-(2-Amino-
4-methoxyphenyl)acetonitrile and its isomers. The provided protocols and data facilitate

method development and comparative studies essential in pharmaceutical research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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